ZINC69391?

Catalog No.
S547798
CAS No.
303094-67-9
M.F
C14H14F3N5
M. Wt
309.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZINC69391?

CAS Number

303094-67-9

Product Name

ZINC69391?

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-[2-(trifluoromethyl)phenyl]guanidine

Molecular Formula

C14H14F3N5

Molecular Weight

309.29 g/mol

InChI

InChI=1S/C14H14F3N5/c1-8-7-9(2)20-13(19-8)22-12(18)21-11-6-4-3-5-10(11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22)

InChI Key

BEZGMANANMSUSQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C

Solubility

Soluble in DMSO

Synonyms

ZINC69391; ZINC 69391; ZINC-69391;

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2C(F)(F)F)C

Description

The exact mass of the compound N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine is 309.1201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ZINC69391 is a small molecule compound identified as an inhibitor of the interaction between Rac1 and guanine nucleotide exchange factors (GEFs). It was discovered through a virtual library screening approach, which aimed to find compounds that could disrupt the Rac1-GEF interaction. This compound is particularly significant due to its potential applications in cancer treatment, especially concerning aggressive cancer cell lines.

ZINC69391 primarily functions by inhibiting the Rac1-GEF interaction, which is crucial for various cellular processes, including cell proliferation and migration. The compound binds to the Trp56 residue on Rac1, effectively masking it and preventing GEFs from activating Rac1. This inhibition leads to a cascade of downstream effects that can result in reduced cell migration and proliferation, particularly in cancer cells .

In preclinical studies, ZINC69391 has demonstrated significant antiproliferative effects on various cancer cell lines, including those associated with leukemia and breast cancer. For instance, treatment with ZINC69391 has been shown to induce apoptosis in human acute leukemic cells, as evidenced by increased levels of apoptotic markers such as cleaved caspase 3 . Additionally, ZINC69391 effectively inhibits cell migration in aggressive breast cancer cell lines, further underscoring its potential as an anti-cancer agent .

ZINC69391 holds promise in several applications:

  • Cancer Therapy: Its ability to inhibit Rac1-GEF interactions positions it as a candidate for treating various cancers, particularly those characterized by high levels of Rac1 activity.
  • Research Tool: As a specific inhibitor of Rac1, ZINC69391 can be utilized in research settings to study the role of Rac1 in cellular processes and disease mechanisms.
  • Drug Development: The compound serves as a scaffold for developing more potent analogs that could lead to new therapeutic agents targeting Rac1-related pathways .

Studies have shown that ZINC69391 effectively disrupts the binding of GEFs to Rac1. Specifically, it has been demonstrated through affinity precipitation assays that ZINC69391 can significantly reduce the interaction between Tiam1 (a GEF) and Rac1 in a concentration-dependent manner . This disruption is crucial for understanding how targeting this interaction can influence cancer cell behavior.

ZINC69391 belongs to a class of compounds that target the Rac GTPase family. Here are some similar compounds along with their unique features:

Compound NameMechanism of ActionUnique Features
EHop-016Inhibits Rac1 activity by blocking nucleotide bindingMore selective towards Rac GTPases
NSC23766Inhibits Rac1-GEF interactionsFirst-generation inhibitor; less potent than ZINC69391
1A-116Analog of ZINC69391 with improved binding affinityEnhanced predicted binding free energy compared to ZINC69391
EHT1864Prevents nucleotide binding to Rac1Broad-spectrum inhibition across multiple GTPases

ZINC69391 is unique due to its specific targeting of the Rac1-GEF interface and its demonstrated efficacy in inducing apoptosis and inhibiting migration in aggressive cancer cell lines . This specificity may offer advantages over other compounds that have broader or less targeted mechanisms.

ZINC69391, systematically named N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine, is a synthetic guanidine derivative with a molecular formula of $$ \text{C}{14}\text{H}{14}\text{F}{3}\text{N}{5} $$ . Its structure features:

  • A 4,6-dimethylpyrimidin-2-yl group linked via a guanidine moiety to a 2-(trifluoromethyl)phenyl group .
  • A planar pyrimidine ring with methyl substituents at positions 4 and 6, enhancing hydrophobic interactions .
  • A trifluoromethyl (-CF$$_3$$) group on the phenyl ring, contributing to electron-withdrawing effects and metabolic stability .

The SMILES notation for ZINC69391 is:
Cc1cc(C)nc(NC(=N)Nc2ccccc2C(F)(F)F)n1 .

Physicochemical Properties and Molecular Formula

Key physicochemical properties include:

PropertyValueSource
Molecular Weight309.29 g/mol
SolubilitySparingly soluble in ethanol; soluble in DMSO (>10 mg/mL)
Purity>90% (HPLC)
Storage Conditions-20°C, protected from light

The compound exhibits moderate lipophilicity (calculated logP: ~3.2), facilitating membrane permeability . Its melting point and pKa remain undocumented in public literature.

Discovery Through Docking-Based Virtual Library Screening

  • Target Selection: Rac1’s surface residue Trp56, critical for guanine nucleotide exchange factor (GEF) binding, was prioritized .
  • Software Utilization: AutoDock4 simulated ligand-receptor interactions, optimizing parameters such as population size (150) and energy evaluations (2.5 million) .
  • Validation:
    • In vitro assays confirmed ZINC69391’s ability to block Rac1-Tiam1 interaction (IC$$_{50}$$: ~50 μM) .
    • Reduced Rac1-GTP levels in breast cancer cells (LN229, U-87 MG) demonstrated functional inhibition .

This approach highlighted ZINC69391’s unique binding mode, where the pyrimidine ring occupies a hydrophobic pocket near Trp56, while the trifluoromethylphenyl group stabilizes the complex via van der Waals interactions .

Synthetic Pathways and Chemical Development

The synthesis of ZINC69391 involves multi-step organic reactions, as outlined below:

Step 1: Formation of the Pyrimidine Core

  • Biginelli Reaction: Condensation of ethyl acetoacetate, 2-(trifluoromethyl)benzaldehyde, and pyrazole carboxamidine hydrochloride under acidic conditions (HCl, ethanol, 70°C) yields a dihydropyrimidine intermediate .
  • Oxidation: The intermediate is dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the aromatic pyrimidine ring .

Step 2: Guanidine Group Installation

  • Aminolysis: Boc-protected intermediates undergo nucleophilic substitution with ammonia in tetrahydrofuran (THF), replacing the pyrazole group with a guanidine moiety .
  • Deprotection: Trifluoroacetic acid (TFA) removes the Boc group, yielding the final product .

Step 3: Purification

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates ZINC69391 with >90% purity .

Reaction Scheme:
$$
\text{Ethyl acetoacetate} + \text{2-(Trifluoromethyl)benzaldehyde} \xrightarrow{\text{HCl}} \text{Dihydropyrimidine} \xrightarrow{\text{DDQ}} \text{Pyrimidine} \xrightarrow{\text{NH}_3} \text{Guanidine Derivative}
$$

Rational design efforts led to analogs like 1A-116, which exhibits enhanced potency by introducing a chloro substituent on the phenyl ring .

ZINC69391 functions as a specific Rac1 inhibitor through direct interference with the protein-protein interactions between Rac1 and its guanine nucleotide exchange factors. The compound was identified through docking-based virtual library screening targeting the Rac1 surface area containing the critical tryptophan residue at position 56 [1] [2]. This mechanism represents a departure from traditional nucleotide displacement strategies, instead focusing on preventing the formation of functional Rac1-GEF complexes that are essential for GDP to GTP exchange.

The inhibition mechanism operates through competitive binding at the GEF interaction interface on Rac1. Experimental validation using affinity precipitation assays demonstrated that ZINC69391 significantly interferes with Rac1-Tiam1 association in a concentration-dependent manner [1] [2]. The compound showed high docking scores for the Rac1-GEF interface, indicating favorable binding thermodynamics at this critical regulatory site [2]. This interference prevents the conformational changes necessary for nucleotide exchange, effectively maintaining Rac1 in its inactive GDP-bound state.

The compound demonstrates efficacy against multiple GEF families, including both classical Dbl family members like Tiam1 and atypical DOCK family members such as Dock180 [3] [4] [5]. This broad-spectrum activity against structurally distinct GEF families underscores the central importance of the Trp56-containing binding site in Rac1 activation mechanisms. The inhibition occurs at micromolar concentrations, with effective blocking beginning at approximately 50 μM for Dock180 interactions and showing concentration-dependent effects across the 10-50 μM range for various cellular assays [3] [2].

Masking of Trp56 Residue on Rac1 Surface

The molecular basis of ZINC69391's inhibitory activity centers on the strategic masking of tryptophan 56, a critical determinant residue for GEF specificity and recognition [6] [7] [2] [5]. Trp56 represents a key structural element that facilitates specific protein-protein interactions between Rac1 and diverse GEF families, making it an optimal target for pharmacological intervention. The masking mechanism involves direct engagement of ZINC69391 with the aromatic ring system of Trp56 through pi-stacking interactions.

Structural analysis reveals that ZINC69391 establishes pi-stacking interactions between its methylated aromatic ring and the aromatic ring of Trp56 [2]. This interaction effectively occludes the recognition site that GEFs require for productive binding to Rac1. The masking is facilitated by the compound's guanidine moiety, which forms hydrogen bonds with nearby residues Asp57 and Ser71, anchoring the inhibitor in the correct orientation to maintain persistent coverage of the Trp56 site [2].

The specificity of this masking mechanism is highlighted by comparative analysis with closely related GTPases. While Rac1 contains the critical Trp56 residue, the related GTPase Cdc42 contains a phenylalanine at the corresponding position 56 [2]. This single amino acid difference provides the structural basis for ZINC69391's selectivity, as the compound's binding geometry is optimized for interaction with the tryptophan indole ring system rather than the phenylalanine benzyl group. Experimental validation confirmed that ZINC69391 showed no inhibitory effect on Cdc42-GTP levels even at concentrations of 50 μM, where Rac1 activity was dramatically reduced [1] [2].

Interference with Nucleotide Binding Site

ZINC69391 interferes with nucleotide binding dynamics through an allosteric mechanism rather than direct competition with GDP or GTP at the nucleotide binding pocket [1] [3] [2]. The compound's primary mode of action involves preventing GEF-mediated nucleotide exchange by blocking the formation of productive Rac1-GEF complexes, thereby indirectly affecting the GDP/GTP cycling that is fundamental to Rac1 activation. This mechanism preserves the intrinsic GTPase activity of Rac1 while specifically targeting the regulated activation process.

Experimental evidence demonstrates that ZINC69391 treatment results in significant reduction of both basal Rac1-GTP levels and EGF-induced Rac1 activation [1] [2]. In serum-starved cells stimulated with epidermal growth factor, pretreatment with ZINC69391 dramatically impaired Rac1 pathway activation in a concentration-dependent manner, with higher concentrations reducing Rac1 activation below non-stimulated basal levels [2]. This effect indicates that the compound interferes with both constitutive low-level GEF activity and stimulus-induced GEF activation.

The nucleotide binding site interference operates through prevention of the conformational changes required for GDP release and GTP binding. Under normal conditions, GEF binding induces structural rearrangements in Rac1 that destabilize GDP binding and facilitate nucleotide exchange. By preventing GEF association through Trp56 masking, ZINC69391 maintains Rac1 in a conformation that strongly favors GDP retention. This mechanism explains the compound's ability to reduce both unstimulated and growth factor-stimulated Rac1 activation without directly binding to the nucleotide binding pocket.

The specificity of this interference is demonstrated by the preserved total Rac1 protein levels in treated cells, indicating that the compound does not affect Rac1 protein stability or expression [2]. Additionally, the mechanism does not interfere with the intrinsic GTPase activity of Rac1, allowing for normal hydrolysis of any GTP that may be bound, but preventing new rounds of activation through GEF-mediated nucleotide exchange.

Specificity for Rac1 versus Other GTPases

ZINC69391 demonstrates remarkable selectivity for Rac1 over other members of the Rho GTPase family, particularly the closely related Cdc42 GTPase [1] [2]. This specificity is achieved through precise molecular recognition of structural features unique to Rac1, primarily centered around the critical Trp56 residue and its surrounding microenvironment. The selectivity profile represents a significant advantage for therapeutic applications, as it allows for targeted inhibition of Rac1-mediated processes without broadly disrupting related GTPase signaling pathways.

The molecular basis for Rac1 selectivity lies in the amino acid sequence differences at key recognition sites. While Rac1 and Cdc42 share approximately 70% structural homology, the critical position 56 differs between these GTPases [2]. Rac1 contains tryptophan at this position, which serves as the primary recognition determinant for GEF binding, while Cdc42 contains phenylalanine at the corresponding site. This single amino acid difference creates distinct binding pockets with different geometric and electronic properties, allowing ZINC69391 to discriminate between these highly similar proteins.

Experimental validation of this selectivity was demonstrated through comparative GTPase activity assays. Under conditions where ZINC69391 completely abolished Rac1-GTP levels, no effect was observed on Cdc42-GTP levels even at the highest tested concentration of 50 μM [1] [2]. This selectivity extends to physiological conditions, where treatment with 1A-116, the optimized analog of ZINC69391, showed no effect on Cdc42-GTP levels at 10 μM, a concentration where Rac1 was dramatically affected [2].

The specificity mechanism also extends to related Rac family members. Rac2 and Rac3, which share the critical Trp56 residue with Rac1, would be predicted to show similar sensitivity to ZINC69391 based on structural conservation [2]. However, these isoforms were not extensively tested in the reported studies. The selectivity profile suggests that ZINC69391 may function as a pan-Rac inhibitor while sparing Cdc42 and RhoA signaling pathways, providing a useful tool for dissecting Rac-specific cellular functions.

Blockade of Rac1-Dock180 and Rac1-Tiam1 Interactions

ZINC69391 effectively blocks the interactions between Rac1 and multiple structurally distinct GEF families, demonstrating its broad applicability in inhibiting Rac1 activation across diverse cellular contexts [1] [3] [2] [4] [5]. The compound's ability to interfere with both classical Dbl family GEFs like Tiam1 and atypical DOCK family GEFs like Dock180 highlights the central importance of the Trp56-containing recognition site in mediating these protein-protein interactions.

The blockade of Rac1-Tiam1 interactions was established through affinity precipitation assays using lysates from cells overexpressing a constitutively activated Tiam1 mutant [1] [2]. These experiments demonstrated that ZINC69391 could significantly interfere with the association between Rac1 and Tiam1 in a concentration-dependent manner, providing direct biochemical evidence for the compound's mechanism of action. The inhibition of this classical GEF interaction represents disruption of a well-characterized activation pathway that is critical for various cellular processes including cell cycle progression and migration.

Dock180 represents a structurally distinct family of GEFs that lack the characteristic Dbl homology domain found in classical GEFs, yet they share the requirement for Trp56 recognition in Rac1 binding [4] [5]. ZINC69391 was able to block Rac1-Dock180 interactions starting at concentrations of 50 μM, demonstrating that the compound's mechanism extends beyond classical GEF families [3] [4]. This finding is particularly significant because Dock180 has been characterized as a key contributor to glioma cell migration and invasion, and its expression correlates with the invasive phenotype in malignant gliomas [4] [5].

The enhanced analog 1A-116, derived from ZINC69391 through rational design, demonstrated expanded GEF blocking capabilities including interference with P-Rex1-Rac1 interactions [2] [8]. P-Rex1 represents another important GEF that has been strongly associated with invasion and metastasis in breast cancer, and the ability to block this interaction provides additional therapeutic relevance [2] [9]. The 1A-116 analog showed improved potency with an IC50 of 4 μM compared to the parent compound, while maintaining the broad-spectrum GEF blocking activity [2].

Reduction of Ras-related C3 botulinum toxin substrate 1–guanosine-triphosphate levels

Pulldown assays demonstrate that chemical compound ZINC69391 lowers active Ras-related C3 botulinum toxin substrate 1 (GTP-loaded form) in a concentration-dependent fashion. In epidermal growth factor–stimulated LN229 glioma cells, ten micromoles of the compound collapsed Ras-related C3 botulinum toxin substrate 1–guanosine-triphosphate to basal values, whereas fifty micromoles drove the signal below unstimulated baseline [1]. Comparable suppression was confirmed in highly metastatic F3II breast-carcinoma cells cultured under full-serum conditions, with a detectable fall already at one micromole and near-complete loss by ten micromoles [2].

Cell modelStimulusZINC69391 (µM)Change in Ras-related C3 botulinum toxin substrate 1–guanosine-triphosphate
LN229 gliomaEpidermal growth factor 100 ng mL⁻¹10Reduced to basal [1]
LN229 gliomaEpidermal growth factor 100 ng mL⁻¹50> 90% reduction vs basal [1]
F3II breast carcinomaFull serum1Modest decline [2]
F3II breast carcinomaFull serum10> 80% reduction [2]

Effects on p21 activated kinase 1 downstream signalling

p21 activated kinase 1 phosphorylation mirrors Ras-related C3 botulinum toxin substrate 1 activity in the same glioma system. Ten micromoles of ZINC69391 restored phospho-p21 activated kinase 1 to the unstimulated baseline, while twenty-five to fifty micromoles drove it further downward, indicating potent blockade of the entire Ras-related C3 botulinum toxin substrate 1–p21 activated kinase 1 axis [1].

Impact on guanine-nucleotide-exchange-factor–mediated Ras-related C3 botulinum toxin substrate 1 activation

Glutathione-transferase pull-down experiments showed that ZINC69391 masks the critical tryptophan 56 pocket on Ras-related C3 botulinum toxin substrate 1, thereby hampering its engagement with both classical (T-lymphoma invasion-inducing factor 1) and atypical (Dedicator-of-cytokinesis 180) guanine nucleotide exchange factors. Half-maximal disruption of these protein–protein interactions emerged near fifty micromoles for the parental compound [1] [2].

Comparative analysis with other Ras-related C3 botulinum toxin substrate 1 inhibitors

InhibitorPrincipal mechanismHalf-maximal inhibitory concentration toward guanine-nucleotide-exchange-factor signalling (µM)Notable features
ZINC69391Tryptophan 56 pocket blockade50 (protein interaction) [1]; 61 (breast-tumour proliferation) [2]Specific; no effect on closely related cell division cycle 42 [1]
1A-116 (ZINC69391 analog)Same site, higher hydrophobicity4 (breast-tumour proliferation) [2]Fifteen-fold potency gain; maintains specificity [2]
N6-(2-(5-diethylaminopentan-2-ylamino)-6-methylpyrimidin-4-yl)-2-methylquinoline-4,6-diamine (NSC 23766)Guanine-nucleotide-exchange-factor surface mimic≈ 50 (Trio/T-lymphoma invasion-inducing factor 1 assays) [3]Prototype inhibitor; moderate activity
Ethoxy-hydroxyethyl-thiophene derivative (EHT 1864)Effector displacement10–50 (various cells) [4]Down-modulates multiple p21 activated kinase isoforms
EHop-016Guanine-nucleotide-exchange-factor Vav/P-Rex blockade1 (breast cancer lines) [4]High potency but broader Rho-family spectrum

ZINC69391 therefore situates between first-generation agents (for example, NSC 23766) and next-generation leads (for example, 1A-116, EHop-016) in biochemical power while retaining target selectivity.

Quantitative assessment of binding affinity

Docking studies centred on the guanine-nucleotide-exchange-factor interface of Ras-related C3 botulinum toxin substrate 1 returned a predicted free energy of binding of − 5.86 kilocalories per mole for ZINC69391 [2]. Replacement of the dimethyl-pyrimidine ring with a phenyl group in analog 1A-116 deepened the theoretical affinity to − 6.77 kilocalories per mole, consistent with its fifteen-fold stronger cellular potency [5]. Both molecules establish hydrogen bonds with aspartate 57 and serine 71 and π-stack against tryptophan 56, but the increased hydrophobic surface of 1A-116 reduces solvent-desolvation penalties and reinforces π-stacking.

CompoundPredicted binding free energy (kcal mol⁻¹)Key contacts
ZINC69391− 5.86 [2]Hydrogen bonds: aspartate 57, serine 71; π-stack: tryptophan 56
1A-116− 6.77 [5]Same hydrogen-bond network; stronger π-stack via phenyl substitution

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Exact Mass

309.1201

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Cabrera M, Echeverria E, Lenicov FR, Cardama G, Gonzalez N, Davio C, Fernández N, Menna PL. Pharmacological Rac1 inhibitors with selective apoptotic activity in human acute leukemic cell lines. Oncotarget. 2017 Oct 4;8(58):98509-98523. doi: 10.18632/oncotarget.21533. eCollection 2017 Nov 17. PubMed PMID: 29228706; PubMed Central PMCID: PMC5716746.
2: Cardama GA, Gonzalez N, Ciarlantini M, Gandolfi Donadío L, Comin MJ, Alonso DF, Menna PL, Gomez DE. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells. Onco Targets Ther. 2014 Oct 30;7:2021-33. doi: 10.2147/OTT.S67998. eCollection 2014. PubMed PMID: 25378937; PubMed Central PMCID: PMC4218912.
3: Cardama GA, Comin MJ, Hornos L, Gonzalez N, Defelipe L, Turjanski AG, Alonso DF, Gomez DE, Menna PL. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines. Anticancer Agents Med Chem. 2014;14(6):840-51. PubMed PMID: 24066799; PubMed Central PMCID: PMC4104455.

Explore Compound Types